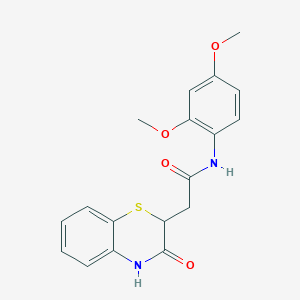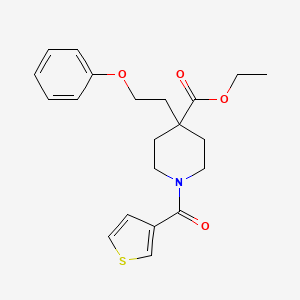
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Wirkmechanismus
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride increases the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission. This, in turn, can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been shown to modulate the activity of other neurotransmitters, including dopamine and serotonin. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of this enzyme in the regulation of acetylcholine levels in the brain. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride is also relatively stable and can be easily synthesized. However, there are some limitations to using 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride in lab experiments. It has a relatively short half-life, which may limit its use in long-term studies. Additionally, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride is not selective for acetylcholinesterase and may inhibit other enzymes, leading to off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride. One area of interest is the development of more selective inhibitors of acetylcholinesterase that do not have off-target effects. Another area of interest is the investigation of the potential therapeutic effects of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is interest in developing 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride-based imaging agents for the diagnosis and monitoring of Alzheimer's disease.
Synthesemethoden
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride can be synthesized using various methods, including the reaction of 1-cyclohexyl-1-phenyl-3-(1-piperidinyl)-2-propyn-1-ol with hydrochloric acid. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction of 1-cyclohexyl-1-phenyl-3-(1-piperidinyl)-2-propyn-1-one with sodium borohydride and subsequent reaction with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been used as a tool to study the role of acetylcholinesterase in the regulation of acetylcholine levels in the brain. In pharmacology, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a progressive decline in cognitive function. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23;/h1,4-5,12-13,21,24H,2-3,6-7,9-11,14-15,17-19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDZDKARXUCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#CCCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B5221744.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)
![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
